Benzyl-PEG9-acid
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Overview
Description
Benzyl-PEG9-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl protecting group and a carboxylic acid group. The molecular formula of this compound is C26H44O11, and it has a molecular weight of 532.62 g/mol. This compound is commonly used as a PEG linker in various chemical and biological applications due to its ability to form stable amide bonds with primary amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-acid is synthesized through a series of chemical reactions involving the incorporation of a benzyl protecting group and a carboxylic acid group into a PEG chain. The benzyl group serves as an alcohol protecting group and can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settingsThe final product is purified to achieve a high level of purity (≥95%) and is stored at low temperatures (2-8°C) to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG9-acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The benzyl group can be reduced to form benzyl alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: EDC or HATU as activators for amide bond formation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Amide-linked PEG derivatives.
Scientific Research Applications
Benzyl-PEG9-acid is widely used in scientific research due to its versatility as a PEG linker. Some of its applications include:
Chemistry: Used in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
Benzyl-PEG9-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by the carboxylic acid group in the presence of activators such as EDC or HATU. The benzyl group can be removed via hydrogenolysis, allowing for further functionalization of the PEG chain. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, enabling the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Benzyl-PEG9-acid can be compared with other PEG-based linkers, such as:
Methoxy-PEG-acid: Contains a methoxy group instead of a benzyl group, offering different solubility and reactivity properties.
Amino-PEG-acid: Contains an amino group, allowing for different types of conjugation reactions.
Azido-PEG-acid: Contains an azido group, which can participate in click chemistry reactions.
This compound is unique due to its benzyl protecting group, which provides additional stability and can be selectively removed under mild conditions.
Properties
Molecular Formula |
C26H44O11 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H44O11/c27-26(28)6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,27,28) |
InChI Key |
BSEDFTGQUPLMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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